molecular formula C12H12N2O2 B1630782 1-(4-Nitrophenyl)cyclopentanecarbonitrile CAS No. 91392-33-5

1-(4-Nitrophenyl)cyclopentanecarbonitrile

Cat. No. B1630782
CAS RN: 91392-33-5
M. Wt: 216.24 g/mol
InChI Key: ANLABNUUYWRCRP-UHFFFAOYSA-N
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Patent
US05015644

Procedure details

To 79.2 g (1.65 m) of 50% sodium hydride suspended in 750 ml DMSO was added dropwise a mixture of 121.6 g (0.75 mole) p-nitrophenylacetonitrile and 161.7 ml (0.75 mole) 1,4 dibromobutane in 750 ml of a 50:50 mixture of DMSO, diethyl ether. The temperature was held between 25°-30° C. The reaction mixture was stirred at room temperature overnight then cooled to 10° C. Thirty-eight ml of isopropanol was added followed by the cautious addition of 2.8 l of water. Air was bubbled through the black reaction mixture to remove most of the ether. Black solid was filtered and taken up in diethyl ether. The ether solution was washed two times with 2 N HCl and two times with brine, dried over MgSO4, and concentrated in vacuo. The resulting dark solid was extracted six times with boiling hexane. The hexane solution was concentrated to a small volume to yield 127.5 g of product, melting point 76°-77° C.
Quantity
79.2 g
Type
reactant
Reaction Step One
Quantity
121.6 g
Type
reactant
Reaction Step Two
Quantity
161.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
2.8 L
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N+:3]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]#[N:14])=[CH:8][CH:7]=1)([O-:5])=[O:4].Br[CH2:16][CH2:17][CH2:18][CH2:19]Br.C(OCC)C>CS(C)=O.O.C(O)(C)C>[C:13]([C:12]1([C:9]2[CH:8]=[CH:7][C:6]([N+:3]([O-:5])=[O:4])=[CH:11][CH:10]=2)[CH2:19][CH2:18][CH2:17][CH2:16]1)#[N:14] |f:0.1|

Inputs

Step One
Name
Quantity
79.2 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
121.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC#N
Name
Quantity
161.7 mL
Type
reactant
Smiles
BrCCCCBr
Step Three
Name
Quantity
750 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Five
Name
Quantity
2.8 L
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
was held between 25°-30° C
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 10° C
CUSTOM
Type
CUSTOM
Details
Air was bubbled through the black reaction mixture
CUSTOM
Type
CUSTOM
Details
to remove most of the ether
FILTRATION
Type
FILTRATION
Details
Black solid was filtered
WASH
Type
WASH
Details
The ether solution was washed two times with 2 N HCl and two times with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The resulting dark solid was extracted six times with boiling hexane
CONCENTRATION
Type
CONCENTRATION
Details
The hexane solution was concentrated to a small volume

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C1(CCCC1)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 127.5 g
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.